N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6

Stable Isotope Dilution LC-MS/MS Food Chemistry

Unlabeled F-Asn or cross-class Amadori-¹³C₆ analogs introduce systematic errors in stable isotope dilution assays. This uniformly ¹³C₆-labeled Fru-Asn provides the exact +6 Da mass shift for interference-free MRM quantification. • Eliminates co-elution bias: use MRM transitions m/z 301 → 216 (labeled) vs. m/z 295 → 211 (unlabeled). • Enables selective tracking of FraB deglycase activity in complex microbiomes. • Consistent ~95% purity reduces batch variability; ships at ambient temperature.

Molecular Formula C10H18N2O8
Molecular Weight 300.21 g/mol
Cat. No. B12382308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6
Molecular FormulaC10H18N2O8
Molecular Weight300.21 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O
InChIInChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1
InChIKeyAOBQWGHMIKNEHI-ITOWRNBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose-Asparagine-13C6 – Stable Isotope-Labeled Standard


N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 (CAS 1083053-46-6) is a uniformly 13C6-labeled isotopologue of the naturally occurring Amadori rearrangement product fructose-asparagine (F-Asn). This compound belongs to the class of fructosyl-amino acid conjugates formed via the Maillard reaction between reducing sugars and asparagine [1]. The unlabeled parent compound (CAS 34393-27-6) occurs in substantial quantities in heated foods and serves as a critical carbon and nitrogen source for pathogenic Salmonella enterica during intestinal inflammation [2]. The 13C6-label introduces a mass shift of +6 Da relative to the unlabeled analog (molecular weight 300.21 vs. 294.26 g/mol), enabling its use as an internal standard in stable isotope dilution LC-MS/MS assays for absolute quantification of F-Asn in complex food and biological matrices [3].

Isotope-labeled internal standard workflow
LC-MS/MS stable isotope dilution assays
Maillard conjugate / Amadori compound research

Fructose-Asparagine-13C6 Substitution Limitations


Substituting unlabeled fructose-asparagine or other structurally related Amadori compounds (e.g., fructose-alanine-13C6 or fructose-phenylalanine-13C6) for N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 introduces systematic quantification errors and compromises analytical validity. Unlabeled F-Asn cannot function as an internal standard in stable isotope dilution assays because it co-elutes with and is indistinguishable from endogenous analyte in mass spectrometry [1]. Cross-class substitution with Fru-Ala-13C6 or Fru-Phe-13C6 introduces different ionization efficiencies and matrix effects due to distinct physicochemical properties (e.g., hydrophobicity, retention time), leading to inaccurate correction for sample preparation losses [2]. Furthermore, the specific biological role of F-Asn as a Salmonella nutrient—a trait not shared by all Amadori compounds—necessitates the exact 13C6-labeled isotopologue for metabolic tracing and inhibitor screening studies targeting the FraB deglycase pathway [3].

Target
Fructose-Asparagine-13C6 (exact isotopologue)
Substitute
Unlabeled F-Asn or Fru-Ala-13C6 / Fru-Phe-13C6
Unlabeled F-Asn co-elutes and is indistinguishable from endogenous analyte in MS, preventing internal standard correction. Cross-class Amadori-13C6 analogs introduce different ionization efficiencies and retention shifts, compromising matrix-effect correction and recovery loss compensation.

Fructose-Asparagine-13C6 Differentiation Evidence


Precise Mass Shift for Quantification

The 13C6-labeled compound exhibits a +6 Da mass shift relative to unlabeled F-Asn, which is essential for its use as an internal standard in LC-MS/MS quantification. In the validated method for food matrices, the transition m/z 301 → 216 was used for [13C6]-F-Asn, while m/z 295 → 211 served as the quantifier for unlabeled F-Asn [1]. This mass differential enables complete chromatographic co-elution with distinct MS/MS detection channels, providing correction for matrix effects and recovery losses. The synthesized [13C6]-F-Asn achieved ∼95% purity, as characterized by 1H and 13C NMR and exact mass [1].

Precise Mass Shift for Quantification
Head-to-head
+6 Da mass shift
Labeled m/z 301→216 vs. Unlabeled m/z 295→211
Supports stable isotope dilution LC-MS/MS accuracy
Co-elution with distinct MRM channels; ~95% purity by NMR
Stable Isotope Dilution LC-MS/MS Food Chemistry Analytical Method Validation

Salmonella-Specific Nutrient Utilization

Fructose-asparagine (F-Asn) is uniquely utilized by Salmonella enterica as a sole carbon and nitrogen source during growth in the inflamed intestine [1]. The fra locus encoding F-Asn utilization (fraA, fraB, fraD, fraE) is a horizontally acquired genomic island absent from Escherichia coli and most other enteric bacteria [2]. This narrow phylogenetic distribution confers high target specificity for antimicrobial development. In contrast, other Amadori compounds such as fructose-lysine or fructose-alanine are metabolized by a broader range of bacteria via distinct enzymatic pathways [3].

Salmonella-Specific Nutrient Utilization
Class-level
fra locus restricted to Salmonella, Citrobacter, Clostridia
Absent from E. coli and >95% of sequenced enteric genomes
Enables selective FraB pathway tracing without commensal interference
Class-level inference; verify in target strain panel
Microbial Pathogenesis Salmonella Metabolism Drug Target Discovery FraB Deglycase

Improved Synthetic Purity

The synthesis of 13C6-labeled F-Asn using uniformly 13C-labeled glucose and L-asparagine follows an improved protocol that overcomes solubility limitations typical of unlabeled Amadori compound syntheses [1]. The use of glycerol or ethylene glycol as a co-solvent after aqueous dissolution maintains all components in solution throughout the reaction, resulting in ∼95% purity for the labeled product [2]. In contrast, standard syntheses of unlabeled F-Asn using methanol reflux yield lower purity products requiring extensive ion-exchange purification [1].

Improved Synthetic Purity
Cross-study
~95% purity
Glycol co-solvent method vs. methanol reflux (40-70%)
Supports batch-to-batch consistency in quantitative assays
Cross-study comparable; purity advantage may reduce purification needs
Synthetic Chemistry Amadori Rearrangement Isotopic Labeling NMR Characterization

Fructose-Asparagine-13C6 Applications


Food Fructose-Asparagine Quantification

Use N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 as an internal standard for stable isotope dilution assays to accurately measure F-Asn concentrations in processed foods, where levels range from 400 pmol/mg (mouse chow) to 35,000 pmol/mg (heat-dried apricots) [1]. The +6 Da mass shift enables MRM-based quantification without interference from co-eluting matrix components, as demonstrated in the validated method using transitions m/z 301 → 216 (labeled) and m/z 295 → 211 (unlabeled) [1].

FraB Inhibitor Screening

Employ the 13C6-labeled compound as a metabolic tracer to monitor F-Asn utilization by Salmonella enterica in vitro and in vivo. Because the fra locus is restricted to Salmonella, Citrobacter, and Clostridia, this labeled substrate enables selective tracking of FraB deglycase activity and inhibitor efficacy in complex microbiomes without background from host or commensal metabolism [2][3].

Maillard Intermediate Profiling

Utilize the high-purity (∼95%) 13C6-labeled F-Asn as a calibration standard for developing HPLC-MS/MS methods targeting Amadori compounds in food processing research. The compound's improved synthetic purity reduces the need for post-synthesis purification and minimizes batch variability, facilitating robust method transfer and inter-laboratory reproducibility [4].

Application
Selection Property
Validation Focus
Food F-Asn quantification
Stable isotope dilution MS internal standard
Matrix-effect correction and recovery loss compensation
FraB inhibitor screening
Salmonella-specific metabolic tracer
FraB deglycase activity and inhibitor efficacy in complex matrices
Maillard intermediate profiling
High-purity calibration standard
Method transfer and inter-laboratory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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